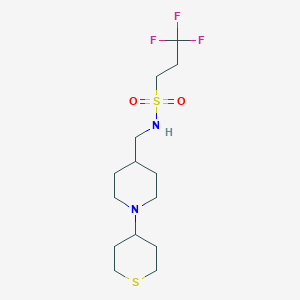

3,3,3-Trifluor-N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propan-1-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C14H25F3N2O2S2 and its molecular weight is 374.48. The purity is usually 95%.

BenchChem offers high-quality 3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nitroxylradikale und Redoxchemie

Tetrahydro-4H-thiopyran-4-one (THPTOs), wie unsere Verbindung, sind wertvolle Reagenzien für die Herstellung stabiler freier Nitroxylradikale. Diese Radikale haben Anwendungen in der Redoxchemie, wo sie an Elektronentransferreaktionen beteiligt sind. Forscher verwenden sie, um Oxidations-Reduktions-Prozesse, Katalyse und radikalvermittelte Transformationen zu untersuchen. Die Trifluorsubstituenten verbessern die Stabilität dieser Radikale und machen sie in verschiedenen synthetischen Methoden nützlich .

Photosensitive Halbleiter

THPTOs finden Anwendungen in photosensitiven Halbleitern. Diese Materialien absorbieren Licht und erzeugen Ladungsträger (Elektronen und Löcher). Durch die Einarbeitung von THPTOs in Halbleiterbauelemente können Forscher ihre optischen und elektronischen Eigenschaften anpassen. Diese Verbindungen tragen zur Entwicklung von Photodetektoren, Solarzellen und Leuchtdioden (LEDs) bei .

Elektrochrome Materialien

Elektrochrome Materialien ändern ihre Farbe in Abhängigkeit von einer angelegten Spannung. Die Struktur unserer Verbindung deutet darauf hin, dass sie ein vielversprechender Kandidat für elektrochrome Geräte sein könnte. Forscher untersuchen ihr Verhalten als umschaltbares Material für Smart Windows, Displays und Sichtschutzglas. Bei angelegter Spannung durchläuft die Verbindung reversible Farbänderungen, wodurch sie für energieeffiziente Anwendungen geeignet ist .

Synthetische Juvenilhormone und Pheromone

THPTOs wurden als Bausteine für synthetische Juvenilhormone und Pheromone untersucht. Diese Verbindungen spielen eine entscheidende Rolle in der Insektenkommunikation, Wachstumsregulation und Entwicklung. Durch Modifizieren des THPTO-Gerüsts können Forscher Analoga erzeugen, die natürliche Hormone oder Pheromone nachahmen. Solche Analoga finden Anwendungen in der Schädlingsbekämpfung und Landwirtschaft .

Antitumor- und Antibakterielle Mittel

Bestimmte Derivate von THPTOs zeigen Antitumor- und antibakterielle Aktivität. Forscher haben Verbindungen mit Potenzial in der Krebstherapie und Infektionskontrolle charakterisiert. Diese Erkenntnisse eröffnen Wege für die Medikamentenentwicklung, bei denen die strukturellen Motive unserer Verbindung neuartige Wirkstoffe inspirieren könnten .

Inhibitoren von Phosphodiesterase und β-Sekretase (BACE1)

THPTOs haben sich als vielversprechend als Inhibitoren von Enzymen erwiesen, die an zellulären Prozessen beteiligt sind. Insbesondere hemmen sie Phosphodiesterase (PDE) und β-Sekretase (BACE1). PDE-Inhibitoren haben Anwendungen bei der Behandlung von Erkrankungen wie erektiler Dysfunktion und pulmonaler Hypertonie. BACE1-Inhibitoren werden für die Therapie der Alzheimer-Krankheit untersucht. Die einzigartige Struktur unserer Verbindung trägt zu ihren inhibitorischen Eigenschaften bei .

Zusammenfassend lässt sich sagen, dass „3,3,3-Trifluor-N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propan-1-sulfonamid“ eine vielseitige Verbindung ist, die Anwendungen in der Redoxchemie, Halbleitern, elektrochromen Materialien, Insektenkommunikation und potenziellen therapeutischen Mitteln umfasst. Seine vielseitige Natur macht es zu einem spannenden Thema wissenschaftlicher Forschung! 🌟 .

Wirkmechanismus

Target of Action

The primary target of this compound is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Mode of Action

This compound acts as an effective and selective KOR antagonist . It interacts with the KOR, blocking the receptor’s activity and preventing the normal action of endogenous or exogenous opioids .

Biochemical Pathways

The compound’s action on the KOR influences various biochemical pathways. By blocking the KOR, it can prevent the typical effects of opioids, such as analgesia, sedation, and respiratory depression

Pharmacokinetics

The compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability, ensuring that the compound reaches its target in the body and exerts its intended effect .

Result of Action

The compound’s action results in potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This indicates that the compound can effectively block the action of KOR agonists, thereby altering the physiological responses typically induced by these substances .

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25F3N2O2S2/c15-14(16,17)5-10-23(20,21)18-11-12-1-6-19(7-2-12)13-3-8-22-9-4-13/h12-13,18H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXASNPAYRSTKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2522409.png)

![[7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2522411.png)

![ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522413.png)

![1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2522419.png)

![1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2522422.png)

![N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B2522426.png)

![N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide](/img/structure/B2522428.png)